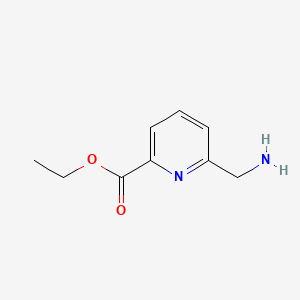

Ethyl 6-(aminomethyl)picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

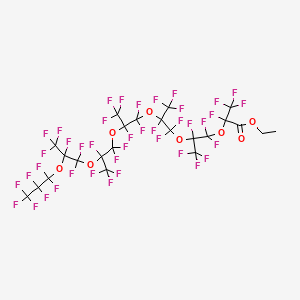

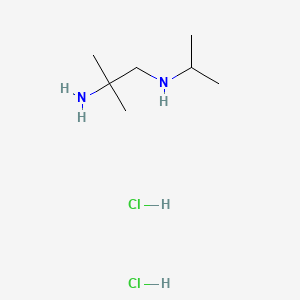

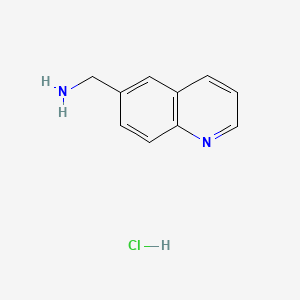

Ethyl 6-(aminomethyl)picolinate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for Ethyl 6-(aminomethyl)picolinate is 1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 6-(aminomethyl)picolinate is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Gas-Phase Decomposition Studies

Theoretical studies of the thermolysis of α-amino acid ethyl esters, including ethyl picolinate and ethyl 1-methylpipecolinate, were carried out to understand their decomposition mechanisms in the gas phase. These studies, conducted using ab initio theoretical methods, revealed that the decomposition involves a two-step process: formation of a neutral amino acid intermediate followed by rapid decarboxylation. This research provides insight into the gas-phase behavior of compounds related to ethyl 6-(aminomethyl)picolinate, highlighting the role of cyclic transition states in the decomposition process (Notario et al., 2003).

Chemical Synthesis and Purification

Research into the purification of chemical compounds has shown the utility of ethyl 6-(aminomethyl)picolinate derivatives. For instance, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for the synthesis of biologically active compounds, demonstrates the compound's relevance in chemical synthesis. This process involved three simple steps starting from 2-picoliniacid, resulting in a significant yield of the target product (Xiong et al., 2019). Furthermore, the application of nonporous adaptive crystals (NACs) of pillararenes for the purification of 2,6-Lutidine, by selectively adsorbing impurities, indirectly relates to the manipulation and purification processes relevant for derivatives of ethyl 6-(aminomethyl)picolinate (Wang et al., 2022).

Coordination Chemistry and Complex Formation

Studies on alkali metallated picoline complexes, which are synthetically important for introducing a picolyl scaffold into molecular constructions, show the diverse ligand-metal bonding possibilities. These research findings are relevant for understanding the coordination chemistry of compounds similar to ethyl 6-(aminomethyl)picolinate and their potential applications in synthesizing complex molecular structures (Kennedy et al., 2014).

Signal Enhancement in Mass Spectrometry

The picolinamidination of amino groups in peptides, using ethyl picolinimidate tetrafluoroborate derived from picolinamide, has shown significant MALDI signal enhancement. This modification technique, which enhances the signal of peptides in mass spectrometry by 20-35-fold, illustrates the potential applications of ethyl 6-(aminomethyl)picolinate derivatives in improving analytical methodologies (Kim et al., 2008).

Propriétés

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHOZFWRWQZFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670484 |

Source

|

| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(aminomethyl)picolinate | |

CAS RN |

104086-21-7 |

Source

|

| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)